2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine
Overview
Description
“2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine” is a chemical compound with the molecular formula C10H12BrN . It is also known as 2-(4-bromophenyl)cyclopropylmethanamine hydrochloride . The compound has a molecular weight of 226.12 g/mol .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, 4-Bromophenethylamine was used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide . Additionally, dirhodium tetrakis-®-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) (Rh 2 (R-BTPCP) 4) is an effective chiral catalyst for enantioselective reactions of aryl- and styryldiazoacetates .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12BrN/c11-9-3-1-7(2-4-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 . This code provides a unique representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 226.11 g/mol . The compound has a topological polar surface area of 26 Ų .
Scientific Research Applications
Metabolism Studies
One area of research involving compounds similar to 2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine is the study of their metabolism. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been extensively studied, leading to the identification of various metabolites. This research highlights the pathways through which such compounds are metabolized in living organisms (Kanamori et al., 2002).
Synthesis of Derivatives
Another research focus is the synthesis of derivatives of similar compounds. For example, 2-(Phenylthio)ethanamine, an intermediate of a Bcl-2 inhibitor, has been synthesized from 2-phenylthio ethyl bromide, demonstrating the potential for creating medically significant derivatives (Zhou Youjun, 2010).
Pharmacological Studies
Pharmacological research on compounds like this compound also includes examining their effects and interactions. For instance, a study on 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) analyzed a case of severe intoxication and developed a method for its detection and quantification in biological samples (Poklis et al., 2014).
Cytochrome P450 Enzyme Involvement
Research has also been conducted on the role of cytochrome P450 enzymes in the metabolism of similar compounds, such as NBOMe compounds, which are potent serotonin 5-HT2A receptor agonists. This study provides insight into the enzymes involved in the metabolism of these compounds and their potential interactions with other substances (Nielsen et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(cyclopropylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,14H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMTZWVKFUHTSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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